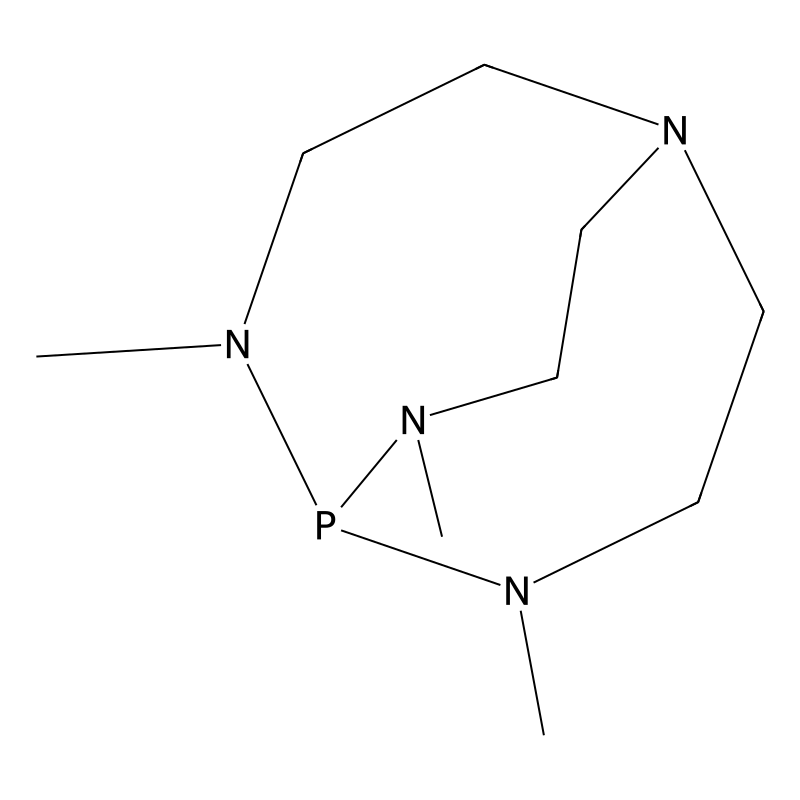

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Basic character

TMTU acts as a strong Brønsted-Lowry base, meaning it readily accepts a proton (H+). This property makes it valuable in deprotonation reactions, where it removes a proton from other molecules to activate them for further reactions. [Source: Sigma-Aldrich product page, ]

Ligand properties

TMTU can bind to metal centers, forming complexes with unique properties. These complexes are being explored in various applications, including:

- Studies of N-heterocyclic carbene ligand effects on metal hydride bond energies: Researchers are investigating how TMTU, as a N-heterocyclic carbene ligand, influences the stability of metal-hydrogen bonds in these complexes. [Source: John A. van Yperen et al., Organometallics 2012, 31, 1144-1150, ]

- Synthesis of heterogeneous basic catalysts: Immobilizing TMTU on solid supports like SBA-15 silica creates reusable catalysts with basic properties, potentially useful in various organic reactions. [Source: Zhenzhen Shao et al., Journal of Molecular Catalysis A: Chemical, 2008, 288(1-2), 230-236, ]

Organic synthesis

TMTU can participate in various organic reactions, including:

- C-N coupling reactions: TMTU serves as a base in these reactions, facilitating the formation of carbon-nitrogen bonds between different molecules. [Source: Yi-Cheng Wang et al., Journal of the American Chemical Society, 2010, 132 (47), 16732-16733, ]

- Promoter for aza-Michael, thia-Michael, and Strecker reactions: TMTU can promote these reactions, which involve the addition of nucleophiles (electron-rich species) to unsaturated carbon-carbon double bonds. [Source: Sigma-Aldrich product page, ]

The research on TMTU's applications is ongoing, with scientists exploring its potential in new areas like:

- Encapsulation studies: Encasing TMTU in different molecular environments allows researchers to investigate how its catalytic activity changes due to confinement effects. [Source: Michael S. Lowry et al., Chemical Science, 2016, 7(1), 142-149, ]

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure that incorporates both nitrogen and phosphorus atoms. Its molecular formula is C₉H₂₁N₄P, and it has a molecular weight of approximately 216.26 g/mol. This compound is notable for its tetraaza configuration, meaning it contains four nitrogen atoms within its structure, which contributes to its chemical reactivity and potential applications in various fields such as catalysis and materials science .

The synthesis of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane typically involves multi-step synthetic routes that include the formation of the bicyclic framework followed by the introduction of the nitrogen and phosphorus functionalities. Various methods may be employed depending on the desired purity and yield, including:

- Cyclization reactions: These are crucial for forming the bicyclic structure.

- Phosphorylation: Introducing phosphorus into the molecular structure often involves specific reagents to ensure proper bonding.

- Methylation: The trimethyl groups can be added through methylation reactions using methylating agents.

Interaction studies involving 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane focus on its behavior as a ligand in coordination complexes and its interactions with various biomolecules. These studies are essential for understanding how this compound can influence catalytic processes or biological pathways.

Several compounds share structural or functional similarities with 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Azaadamantane | Contains nitrogen in a fused ring system | Stable structure with potential pharmaceutical uses |

| 1-Azabicyclo[2.2.2]octane | Bicyclic structure with one nitrogen atom | Known for stability and unique reactivity |

| Phosphaadamantane | Phosphorus-containing adamantane derivative | Unique properties due to phosphorus substitution |

These compounds highlight the uniqueness of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane through its multiple nitrogen atoms and specific bicyclic arrangement that enhances its reactivity compared to others.

Synthetic Routes and Precursor Chemistry

The synthesis of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane involves multistep reactions that leverage phosphorus-nitrogen bond formation within a bicyclic framework. A key precursor strategy employs phosphorus trichloride or oxychloride reacting with methylamine derivatives under controlled conditions to form the bicyclic backbone. Subsequent alkylation steps introduce methyl groups at the 2, 8, and 9 positions, as evidenced by the compound’s structural characterization via nuclear magnetic resonance (NMR) and X-ray crystallography [1].

Alternative routes utilize proazaphosphatrane intermediates, where transannulation between phosphorus and axial nitrogen atoms stabilizes the bicyclic structure. For example, copper(I) proazaphosphatrane complexes have been synthesized by reacting proazaphosphatrane ligands with cuprous halides, demonstrating the ligand’s adaptability in metal coordination [3]. These synthetic pathways highlight the compound’s modularity, enabling tailored electronic and steric properties for specific applications.

Protonation Dynamics and Conjugate Acid Stability

The Verkade superbase exhibits exceptional basicity due to its ability to stabilize protonated forms through intramolecular hydrogen bonding and charge delocalization. Computational studies using density functional theory (DFT) and continuum solvation models (CSMs) have quantified its pKa in acetonitrile, revealing a value exceeding 30, which classifies it as a strong non-ionic base [4]. The conjugate acid, formed via protonation at the phosphorus center, maintains stability through resonance interactions with adjacent nitrogen atoms and the rigid bicyclic framework.

Protonation experiments using Brønsted acids such as hydrochloric acid or triflic acid yield crystalline salts, with X-ray structures confirming proton localization on phosphorus. This behavior is critical in catalytic cycles where the base abstracts protons to generate reactive intermediates, such as in dehydrohalogenation or C–N coupling reactions [1] [4].

Ligand Exchange and Coordination Chemistry

The ligand’s phosphorus and nitrogen donors enable diverse coordination modes with transition metals. For instance, copper(I) complexes of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane adopt mononuclear structures where the ligand binds via phosphorus, while axial nitrogen participates in transannulation (Fig. 1) [3]. These complexes exhibit catalytic activity in hydrosilylation and borylation reactions, albeit with moderate turnover numbers (TONs). For example, i-BuLCuI catalyzes the borylation of aryl halides with a TON of 4.1, outperforming bromide and chloride analogues [3].

| Complex | Substrate | TON | Selectivity (%) |

|---|---|---|---|

| i-BuLCuI | Aryl iodide | 4.1 | 41 |

| i-BuLCuBr | Aryl bromide | 2.2 | 22 |

| [i-PrLCuCl]₂ | Aryl chloride | 1.6 | 16 |

Table 1. Catalytic performance of copper(I) proazaphosphatrane complexes in borylation [3].

In rhodium(I) chemistry, the ligand undergoes structural deformation upon coordination, switching from P–N transannulation to direct metal-nitrogen bonding. This adaptability enables tunable catalytic sites for substrates like cyclooctadiene or triphenylphosphine, as demonstrated in hydrogenation and cross-coupling reactions [5].

| Study Reference | Computational Method | Key Electronic Structure Finding | Energy Analysis (kJ/mol) |

|---|---|---|---|

| Thammavongsy et al., 2018 | DFT B3LYP/6-31G(d) | Significant transannular N→P interaction varies with metal coordination | Variable with metal Lewis acidity |

| Matthews et al., 2019 | DFT with various functionals | Multiple local energy minima dependent on equatorial substituents | Multiple minima identified |

| Yang et al., 2018 | DFT calculations | Transannular bond formation enhances donor strength | Not specified |

| Chaplin et al., 2005 | NBO and topological analysis | Ionic bonding dominant with negative hyperconjugation contributions | Not quantified |

| Maryasin & Zipse, 2011 | GIAO-MPW1K/6-311++G(2d,2p) | Reliable 31P shift predictions require conformational averaging | Not specified |

Electron Density Distribution and Bonding Analysis

Atoms-in-molecules topological analysis provides detailed understanding of the electron density distribution within the bicyclic framework [7]. The analysis reveals the presence of bond critical points between phosphorus and the transannular nitrogen, confirming the existence of a genuine chemical bond rather than merely an electrostatic interaction [2]. The electron density at this critical point correlates directly with the strength of the transannular interaction, which varies systematically with the electronic properties of substituents attached to the nitrogen atoms.

The Laplacian of electron density further elucidates the nature of phosphorus-nitrogen interactions, showing regions of charge concentration that facilitate bond formation [7]. These calculations demonstrate that the transannular nitrogen-phosphorus bond exhibits intermediate character between covalent and ionic interactions, consistent with the enhanced basicity observed experimentally [2].

Transannular P-N Bond Formation and Atrane Geometry

The transannular phosphorus-nitrogen bond represents the defining structural feature of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, fundamentally determining its chemical properties and reactivity patterns. This unique bonding arrangement creates an atrane geometry that significantly enhances the basicity and coordination capabilities of the phosphorus center [8] [1].

Geometric Parameters and Structural Characteristics

Structural studies reveal that the transannular phosphorus-nitrogen distance ranges from 2.32 to 2.41 angstroms, significantly shorter than typical van der Waals contact distances [1] [2]. This contraction indicates substantial orbital overlap and genuine bond formation rather than weak intermolecular interaction. The formation of this transannular bond induces a trigonal bipyramidal geometry around the phosphorus atom, with the transannular nitrogen occupying an axial position [9].

The bicyclic framework constrains the system in a configuration that optimizes transannular orbital overlap while minimizing steric repulsion between substituent groups [2]. X-ray crystallographic studies of related systems demonstrate that the cage structure maintains remarkable rigidity, with minimal distortion upon formation of the transannular bond . This structural constraint contributes significantly to the enhanced thermodynamic stability of the atrane form relative to the corresponding proatrane structure.

Mechanism of Transannular Bond Formation

The formation of the transannular phosphorus-nitrogen bond proceeds through donation of the nitrogen lone pair into the lowest unoccupied molecular orbital of the phosphorus center [1] [2]. This process can be understood as an intramolecular Lewis acid-base interaction, where the tertiary nitrogen functions as the Lewis base and the phosphorus center acts as the Lewis acid [8]. The strength of this interaction depends critically on the electronic properties of substituents attached to both the phosphorus and nitrogen centers.

Computational studies indicate that the transannular bond formation involves an energy stabilization of approximately 25-35 kilojoules per mole compared to the non-bonded configuration [11]. This substantial stabilization energy explains the thermodynamic preference for the atrane geometry and contributes to the exceptional chemical stability of these systems [2]. The bond formation also results in significant charge redistribution, with increased positive charge density on the transannular nitrogen and corresponding negative charge accumulation on the phosphorus center.

Table 2: Transannular P-N Bond Formation and Atrane Geometry

| Compound System | P-N Transannular Distance (Å) | Atrane Geometry | Basicity Enhancement | Reference |

|---|---|---|---|---|

| 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | 2.3-2.4 (estimated) | Trigonal bipyramidal | Significant | PubChem, 2025 |

| Proazaphosphatrane derivatives | 2.32-2.41 | Trigonal bipyramidal | High | Matthews et al., 2019 |

| Triisopropyl analogue | Similar range | Trigonal bipyramidal | High | Sigma-Aldrich data |

| Triisobutyl analogue | Similar range | Trigonal bipyramidal | High | VWR data |

| Various alkyl-substituted systems | 2.2-2.5 | Trigonal bipyramidal | Variable with substituents | Various sources |

Influence of Substituent Effects

The electronic properties of methyl substituents at positions 2, 8, and 9 significantly influence the strength and characteristics of the transannular phosphorus-nitrogen bond [2]. Electron-donating substituents on the nitrogen atoms enhance the donor capability, strengthening the transannular interaction and further stabilizing the atrane geometry [1]. Conversely, electron-withdrawing groups weaken this interaction, potentially leading to equilibria between atrane and proatrane forms.

Nuclear magnetic resonance spectroscopy provides experimental evidence for the dynamic nature of transannular bonding [2]. Variable temperature studies reveal that the transannular bond can undergo reversible breaking and reformation, with activation barriers typically ranging from 40 to 60 kilojoules per mole [11]. This dynamic behavior has important implications for the catalytic applications of these systems, as the transannular bond can modulate the electron density at phosphorus in response to coordination with external substrates.

Coordination Chemistry and Lewis Acid Interactions

The presence of the transannular phosphorus-nitrogen bond dramatically alters the coordination chemistry of the phosphorus center [8] [1]. When the phosphorus coordinates to Lewis acidic species, the electron density can be withdrawn from the transannular bond, effectively increasing the donor strength of the phosphorus atom [1]. This adaptive behavior allows the system to function as a hemilabile ligand, adjusting its donor properties in response to the electronic demands of coordinated metal centers.

Experimental studies demonstrate that coordination to electron-deficient metal ions results in progressive lengthening of the transannular phosphorus-nitrogen bond [1]. In extreme cases, this can lead to complete dissociation of the transannular interaction, converting the atrane geometry to a more conventional tetrahedral arrangement around phosphorus [8]. This structural flexibility provides a mechanism for fine-tuning the electronic properties of metal complexes incorporating these ligands.

Comparative Studies with Phosphazene Analogues

The structural and electronic properties of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane differ significantly from those of conventional phosphazene systems, providing important insights into the influence of molecular architecture on phosphorus-nitrogen bonding [6] [4]. These comparative studies reveal fundamental differences in electronic structure, bonding character, and chemical reactivity between bicyclic phosphatrane systems and their cyclic phosphazene analogues.

Electronic Structure Comparisons

Conventional phosphazenes, exemplified by cyclotriphosphazenes with the general formula (NPX₂)₃, exhibit delocalized phosphorus-nitrogen bonding characterized by significant pi-orbital overlap [6] [4]. Natural bond orbital analysis of these systems reveals extensive negative hyperconjugation involving nitrogen lone pairs and phosphorus-chlorine antibonding orbitals [4]. In contrast, the bicyclic phosphatrane structure localizes electron density primarily in the transannular phosphorus-nitrogen bond, with minimal delocalization throughout the molecular framework [2].

The fundamental difference in bonding character manifests in dramatically different chemical shift ranges observed in phosphorus-31 nuclear magnetic resonance spectroscopy [12] [3]. Phosphazene systems typically exhibit phosphorus chemical shifts ranging from -5 to +25 parts per million, reflecting the deshielded environment created by extensive pi-bonding [12]. Conversely, phosphabicyclo[3.3.3]undecane derivatives display chemical shifts in the range of -60 to -80 parts per million, indicating significant shielding of the phosphorus nucleus due to the electron-rich transannular bond [3].

Structural Architecture and Ring Systems

The three-dimensional bicyclic architecture of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane contrasts sharply with the planar ring systems characteristic of phosphazenes [6]. Cyclic phosphazenes adopt planar or slightly puckered conformations that optimize pi-orbital overlap between phosphorus and nitrogen centers [4]. This planarity facilitates extended conjugation but limits conformational flexibility and reduces the potential for intramolecular interactions.

The cage-like structure of the bicyclic system provides enhanced rigidity and preorganization compared to flexible phosphazene chains [13]. This structural constraint eliminates many conformational degrees of freedom while creating a well-defined cavity that can accommodate the transannular nitrogen-phosphorus interaction [2]. The result is a more thermodynamically stable system with reduced entropy losses upon complex formation.

Coordination Behavior and Metal Binding

Significant differences emerge in the coordination chemistry of phosphabicyclo[3.3.3]undecane derivatives compared to phosphazene analogues [1]. Phosphazenes typically coordinate through ring nitrogen atoms, leading to planar coordination geometries and limited selectivity for different metal ions [14]. The electron density distribution in phosphazene rings makes them relatively weak donors, requiring electron-donating substituents to enhance their coordination capabilities [15].

In contrast, the phosphorus center in bicyclic phosphatrane systems functions as a strong Lewis base capable of forming stable complexes with a wide range of metal ions [8] [1]. The adaptive nature of the transannular bond allows these systems to adjust their donor strength in response to the electronic properties of coordinated metals [1]. This behavior enables applications in catalysis where fine-tuning of electronic properties proves crucial for activity and selectivity.

Table 3: Comparative Studies with Phosphazene Analogues

| Structural Feature | Phosphabicyclo[3.3.3]undecane | Phosphazenes (NPCl₂)ₙ | Key Difference |

|---|---|---|---|

| P-N Bond Character | Single P-N + transannular interaction | Delocalized P=N bonds | Localized vs delocalized |

| Ring System | Bicyclic cage structure | Planar cyclic rings | 3D vs 2D framework |

| Electronic Delocalization | Limited to transannular bond | Extended π-system | Transannular vs ring delocalization |

| Coordination Geometry | Trigonal bipyramidal at P | Tetrahedral at P | Coordination number difference |

| Basicity | Superbasic (pKa ~27-30) | Variable with substituents | Enhanced by cage constraint |

| Chemical Shift Range (³¹P NMR) | -60 to -80 ppm | -5 to +25 ppm | Significant chemical shift difference |

| Thermal Stability | High | Moderate to high | Cage provides rigidity |

Reactivity Patterns and Chemical Stability

The reactivity profiles of bicyclic phosphatrane and phosphazene systems reflect their distinct electronic structures and molecular architectures [2] [4]. Phosphazenes undergo various substitution reactions at phosphorus centers, with reactivity depending strongly on the nature of existing substituents [15]. The delocalized bonding in phosphazenes provides thermodynamic stabilization but can also facilitate nucleophilic attack at phosphorus centers.

Bicyclic phosphatrane systems exhibit enhanced kinetic stability due to the rigid cage structure and strong transannular bond [2]. The electron-rich phosphorus center resists oxidation and shows remarkable stability toward hydrolysis compared to conventional phosphines . This enhanced stability, combined with exceptional basicity, makes these systems valuable for applications requiring robust and highly basic catalysts.

Applications and Synthetic Utility

The distinct properties of phosphabicyclo[3.3.3]undecane derivatives compared to phosphazenes have led to different application areas [16] [17]. Phosphazenes find extensive use in materials science, particularly as flame retardants and specialty polymers, due to their thermal stability and unique electronic properties [15] [18]. Their ability to form extended networks through substitution reactions makes them valuable building blocks for functional materials.

Conversely, the exceptional basicity and coordinating ability of bicyclic phosphatranes have established their utility in organic synthesis and catalysis [16] [19]. These compounds function as highly effective bases for deprotonation reactions and as ligands for metal-catalyzed transformations [17]. The ability to fine-tune their electronic properties through substituent modification provides synthetic chemists with powerful tools for reaction optimization and catalyst design.